molecular formula C15H18ClNO2 B2602506 Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287259-36-1

Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No.: B2602506
CAS No.: 2287259-36-1
M. Wt: 279.76
InChI Key: CIPHHFWTJSXWJB-UHFFFAOYSA-N
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Description

“2-Amino-N- (2-chloro-6-methylphenyl)thiazole-5-carboxamide” is a chemical compound with the molecular formula C11H10ClN3OS and a molecular weight of 267.73 . It is used as a precursor in the synthesis of Dasatinib, a protein tyrosine kinase inhibitor, and also for 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives, which are used as potent and selective anti-tumor drugs .


Synthesis Analysis

This compound is synthesized using Tert-butyl (5- ((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate as a raw material by chemical reaction . The specific synthesis steps involve the use of trifluoroacetic acid (TFA) and tert-butyl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClN3OS/c1-6-3-2-4-7 (12)9 (6)15-10 (16)8-5-14-11 (13)17-8/h2-5H,1H3, (H2,13,14) (H,15,16) and the InChI key is VVOXTERFTAJMAA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point of 208.0 to 212.0 °C and a predicted boiling point of 362.0±37.0 °C . The compound has a density of 1.474±0.06 g/cm3 .

Mechanism of Action

As mentioned earlier, this compound is used as a precursor in the synthesis of Dasatinib, a protein tyrosine kinase inhibitor . This suggests that it may play a role in inhibiting the activity of protein tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. This process is a crucial part of cell signaling and function.

Safety and Hazards

The compound has several hazard statements including H302-H315-H319-H332-H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include wearing protective gloves/eye protection/face protection and washing thoroughly after handling .

Properties

IUPAC Name

methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-9-3-4-11(16)10(5-9)14-6-15(7-14,8-14)12(17)13(18)19-2/h3-5,12H,6-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPHHFWTJSXWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C23CC(C2)(C3)C(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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